2-{[3-(Trifluoromethyl)benzyl]sulfanyl}quinoxaline
描述
2-{[3-(Trifluoromethyl)benzyl]sulfanyl}quinoxaline is a quinoxaline derivative featuring a sulfanyl (-S-) linker connecting the quinoxaline core to a 3-(trifluoromethyl)benzyl group. Quinoxalines are nitrogen-containing heterocycles known for their versatility in medicinal chemistry, particularly as protease inhibitors, antimicrobial agents, and anticancer candidates . The trifluoromethyl (-CF₃) group is a common bioisostere that enhances metabolic stability and modulates electronic properties . Synthesis routes for related compounds often involve cross-coupling reactions or condensation strategies, enabling solubility in organic solvents for purification .
属性
IUPAC Name |
2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2S/c17-16(18,19)12-5-3-4-11(8-12)10-22-15-9-20-13-6-1-2-7-14(13)21-15/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXVDWROSBDKMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)SCC3=CC(=CC=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(Trifluoromethyl)benzyl]sulfanyl}quinoxaline typically involves the reaction of quinoxaline derivatives with 3-(trifluoromethyl)benzyl sulfide. One common method is the nucleophilic substitution reaction where a quinoxaline derivative reacts with 3-(trifluoromethyl)benzyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and reaction conditions would be tailored to minimize costs and environmental impact.
化学反应分析
Types of Reactions
2-{[3-(Trifluoromethyl)benzyl]sulfanyl}quinoxaline can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoxaline ring can be reduced under catalytic hydrogenation conditions to yield tetrahydroquinoxaline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoxaline ring or the benzyl position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Potassium carbonate, dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Tetrahydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
科学研究应用
Structural Characteristics
The compound features a quinoxaline core with a sulfanyl group linked to a 3-(trifluoromethyl)benzyl moiety. This combination imparts distinct electronic properties that enhance its pharmacological profile.
| Structural Feature | Description |
|---|---|
| Quinoxaline Core | A bicyclic structure known for diverse biological activities. |
| Trifluoromethyl Group | Enhances lipophilicity and metabolic stability. |
| Sulfanyl Group | Contributes to reactivity and binding affinity. |
Anticancer Activity
Research indicates that quinoxaline derivatives, including 2-{[3-(Trifluoromethyl)benzyl]sulfanyl}quinoxaline, exhibit notable anticancer properties. Mechanisms of action include the inhibition of tyrosine kinases and the induction of apoptosis in cancer cells. The trifluoromethyl substitution may enhance binding affinity to target proteins involved in tumor progression, potentially increasing efficacy against various cancer types .
Case Study:
A study demonstrated that similar quinoxaline derivatives showed significant anticancer activity against multiple cell lines, suggesting that this compound could also have promising effects .
Antimicrobial Properties
Quinoxaline derivatives are recognized for their antimicrobial activities. Preliminary evaluations suggest that this compound may possess broad-spectrum activity against various bacterial strains. The trifluoromethylbenzyl sulfanyl group enhances interaction with bacterial targets, potentially leading to improved antimicrobial efficacy .
Case Study:
In vitro studies have shown that compounds with similar structures exhibited effective antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus, indicating the potential of this compound in treating bacterial infections .
Agrochemical Applications
The incorporation of trifluoromethyl groups in agrochemical products is known to enhance their lipophilicity and metabolic stability. Compounds like this compound can be synthesized as analogues of existing insecticides or herbicides, potentially improving their effectiveness .
Example:
Trifluoromethyl-containing analogues of neonicotinoids have been synthesized for use as insecticides. The unique properties of the trifluoromethyl group may enhance the bioactivity and selectivity of these compounds against target pests .
Material Science Applications
The unique electronic properties of this compound make it a candidate for use in advanced materials, including organic semiconductors and sensors. Its ability to form stable interactions with various substrates can be leveraged to develop new materials with enhanced performance characteristics.
作用机制
The mechanism by which 2-{[3-(Trifluoromethyl)benzyl]sulfanyl}quinoxaline exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the quinoxaline core can participate in π-π stacking interactions with aromatic amino acids in proteins.
相似化合物的比较
Comparison with Structural Analogues
Electron-Withdrawing vs. Alkyl Groups
- 3-(Trifluoromethyl)quinoxaline vs. 3-Ethyl/Isopropyl Analogues: In Hepatitis C Virus (HCV) NS3/4A protease inhibitors, the 3-(trifluoromethyl) substituent on the P2 quinoxaline (e.g., compounds 18d, 19d) resulted in 2- to 6-fold reduced potency in biochemical and replicon assays compared to 3-ethyl (2, 19a) or 3-isopropyl (18e, 19e) analogues. The strong electron-withdrawing nature of -CF₃ may weaken interactions with catalytic residues (e.g., His57) or induce repulsive effects with Asp168 . In contrast, 3-ethyl and 3-isopropyl groups maintain better stacking interactions despite their larger size .
Positional Isomerism
- 6-Trifluoromethyl vs. 3-Trifluoromethyl: Compound 4 (6-bromo-2-chloro-N-[4-(trifluoromethyl)phenyl]-3-aminoquinoxaline) demonstrated dual anticancer and antimicrobial activity, highlighting that placing -CF₃ at the 6-position (vs. 3-position) retains bioactivity. This suggests substituent position critically influences target engagement .
Structural and Electronic Comparisons
Sulfanyl (-S-) vs. Sulfonyl (-SO₂-) Linkers
- 2-{[3-(Trifluoromethyl)benzyl]sulfanyl}quinoxaline vs. 3-(4-Chlorophenyl)sulfonyl Analogues: Sulfonyl groups increase electron-withdrawing effects, reducing electron density on the quinoxaline core. For example, 3-(4-chlorophenyl)sulfonyl-1-[3-(trifluoromethyl)phenyl]imidazoquinoxaline (CAS 325764-48-5) may exhibit altered binding kinetics compared to sulfanyl-linked derivatives due to enhanced polarity .
Chloro vs. Trifluoromethyl Substitutents
- 2-Chloro-3-(trifluoromethyl)quinoxaline (CAS 254732-51-9) replaces the sulfanyl-benzyl group with chlorine. The chloro group’s smaller size and different electronic profile may improve reactivity in nucleophilic substitutions but reduce metabolic stability compared to -CF₃ .
Impact of Macrocyclic and Capping Groups
- P4 Capping Group Modifications: In HCV protease inhibitors, adding a cyclopentyl P4 capping group to 3-(trifluoromethyl)quinoxaline derivatives (e.g., 22d, 23d) further reduced replicon potency against resistant variants (e.g., A156T). This contrasts with 3-ethylquinoxalines, where P4 modifications sometimes improved activity, underscoring the -CF₃ group’s incompatibility with certain structural optimizations .
Data Table: Key Analogues and Properties
Research Findings and Trends
- SAR Insights : The 3-(trifluoromethyl) group’s electron-withdrawing nature and steric bulk are double-edged: while enhancing metabolic stability, they often disrupt critical enzyme interactions. Optimizing adjacent groups (e.g., 7-position modifications) or macrocycles may mitigate these effects .
- Therapeutic Potential: Quinoxalines with -CF₃ in non-critical positions (e.g., 6-position) retain bioactivity, suggesting flexibility in design for antimicrobial/anticancer applications .
生物活性
2-{[3-(Trifluoromethyl)benzyl]sulfanyl}quinoxaline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer, antimicrobial, and anti-inflammatory domains. The unique structural features of this compound, including the trifluoromethyl group and the quinoxaline core, suggest enhanced interaction with biological targets, which may lead to significant therapeutic applications.
Structural Characteristics
The compound features a quinoxaline backbone with a sulfanyl group substituted by a trifluoromethylbenzyl moiety. This combination is expected to impart distinct electronic properties that enhance its pharmacological profile.
| Structural Feature | Description |
|---|---|
| Quinoxaline Core | A bicyclic structure known for diverse activities |
| Trifluoromethyl Group | Enhances lipophilicity and metabolic stability |
| Sulfanyl Group | May contribute to reactivity and binding affinity |
Anticancer Activity
Research indicates that quinoxaline derivatives exhibit notable anticancer properties through various mechanisms, including the inhibition of tyrosine kinases and the induction of apoptosis. For instance, studies have shown that modifications on quinoxaline structures can significantly enhance their efficacy against cancer cell lines. The presence of the trifluoromethyl group in this compound may further increase its potency by improving binding affinity to target proteins involved in tumor progression .
Antimicrobial Properties
Quinoxaline derivatives are also recognized for their antimicrobial activities. The compound has been evaluated for its effectiveness against various bacterial strains, with preliminary results suggesting potential broad-spectrum activity. The structural modifications introduced by the trifluoromethylbenzyl sulfanyl group could enhance its interaction with bacterial targets, potentially leading to improved antimicrobial efficacy .
Anti-inflammatory Effects
In addition to anticancer and antimicrobial activities, there is emerging evidence supporting the anti-inflammatory properties of quinoxaline derivatives. The compound's ability to modulate inflammatory pathways may be linked to its structural characteristics, making it a candidate for further exploration in inflammatory disease models .
Case Studies and Research Findings
-
Anticancer Mechanisms :
- A study focused on quinoxaline derivatives highlighted their role in inhibiting c-Met kinase, a critical target in cancer therapy. The study demonstrated that modifications at specific positions on the quinoxaline scaffold could lead to enhanced inhibitory activity against cancer cell proliferation .
-
Antimicrobial Screening :
- In vitro assays conducted on related compounds revealed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that structural variations could influence the spectrum of activity, suggesting that this compound might possess similar or superior properties .
- Anti-inflammatory Evaluation :
常见问题
Q. What are the optimal synthetic pathways for 2-{[3-(Trifluoromethyl)benzyl]sulfanyl}quinoxaline?
Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example:
- Step 1: Prepare the quinoxaline-thione precursor (e.g., 3-methylquinoxaline-2(1H)-thione) via cyclocondensation of o-phenylenediamine with α-keto thioesters.
- Step 2: React the thione with 3-(trifluoromethyl)benzyl bromide or iodide in polar aprotic solvents (e.g., DMF) under inert atmosphere (argon/nitrogen), using a base like K₂CO₃ and catalytic tetrabutylammonium bromide to enhance reactivity .
- Step 3: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol or methanol) to achieve >95% purity. Yield optimization (e.g., 80%) requires precise control of reaction time (24–48 hours) and temperature (room temperature to 60°C) .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to confirm the sulfanyl linkage (δ ~3.5–4.0 ppm for SCH₂) and trifluoromethyl group (distinct ¹⁹F NMR signal at ~-60 ppm). Aromatic protons in quinoxaline typically appear as multiplet signals between 7.5–8.5 ppm .
- Mass Spectrometry (MS): High-resolution ESI-MS or MALDI-TOF can validate molecular weight (e.g., [M+H]⁺ peak matching theoretical mass ± 0.001 Da) .
- X-ray Crystallography: Resolve crystal structures (monoclinic or orthorhombic systems) to confirm bond angles, spatial arrangement, and packing motifs. Use R1obs values <0.05 and wR2obs <0.15 for reliability .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the electronic and steric properties of quinoxaline derivatives?
Methodological Answer:
- Electron-Withdrawing Effect: The -CF₃ group lowers the HOMO/LUMO energy levels via inductive effects, enhancing electron-deficient character. This is critical for charge-transfer applications (e.g., photovoltaic materials) .
- Steric Impact: The bulky CF₃ substituent at the 3-position of the benzyl group may restrict rotational freedom, affecting molecular packing and crystallinity. Computational modeling (DFT) can quantify torsional barriers .
- Spectroscopic Correlations: UV/Vis spectra show redshifted absorption maxima (λmax ~350–400 nm) due to extended conjugation and electron delocalization. Compare with non-CF₃ analogs to isolate electronic contributions .
Q. What strategies resolve contradictions in reported biological activities of sulfanyl-quinoxaline derivatives?
Methodological Answer:
- Comparative SAR Studies: Systematically vary substituents (e.g., replacing CF₃ with -CH₃ or -Cl) and assay bioactivity (e.g., antimicrobial IC₅₀). Use ANOVA to identify statistically significant trends .
- Solubility Optimization: Conflicting in vitro results may arise from poor aqueous solubility. Use co-solvents (DMSO/PBS mixtures) or nanoformulations to improve bioavailability .
- Target Validation: Employ molecular docking (e.g., AutoDock Vina) to assess binding affinity to enzymes like HpSDH or ADH. Cross-validate with enzyme inhibition assays (e.g., IC₅₀ = 2.9–15.4 μM for HpSDH inhibitors) .
Q. How can computational methods guide the design of quinoxaline-based materials?
Methodological Answer:
- DFT Calculations: Predict frontier molecular orbitals (FMOs) to tailor bandgaps for optoelectronic applications. For example, CF₃ substitution reduces Eg by 0.2–0.3 eV, improving light absorption .
- Molecular Dynamics (MD): Simulate thin-film morphology to optimize charge transport in organic semiconductors. Analyze π-π stacking distances (<3.5 Å for efficient hopping) .
- QSAR Models: Correlate substituent electronegativity (Hammett σ constants) with biological activity to prioritize synthetic targets .
Data-Driven Challenges
Q. How to address discrepancies in crystallographic data for trifluoromethyl-substituted quinoxalines?
Methodological Answer:
- Refinement Protocols: Use SHELXL for structure refinement. Ensure Rint <0.05 and GOF ~1.0. Discrepancies in unit cell parameters (e.g., a=10.2 Å vs. 10.5 Å) may arise from solvent inclusion .
- Thermal Ellipsoid Analysis: High displacement parameters (Ueq >0.1 Ų) for CF₃ groups suggest dynamic disorder. Apply restraints or twin refinement to improve data quality .
Q. What experimental controls are essential for reproducibility in sulfanyl-quinoxaline synthesis?
Methodological Answer:
- Moisture Sensitivity: Conduct reactions under anhydrous conditions (argon glovebox) to prevent hydrolysis of thione intermediates.
- Base Selection: Compare K₂CO₃ vs. Cs₂CO₃ for reaction efficiency. Cs⁺ may enhance nucleophilicity but increase side reactions .
- Purification Validation: Use TLC (Rf = 0.3–0.5 in 3:1 hexane/EtOAc) and HPLC (C18 column, 90% MeOH) to confirm absence of byproducts (e.g., disulfides) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
